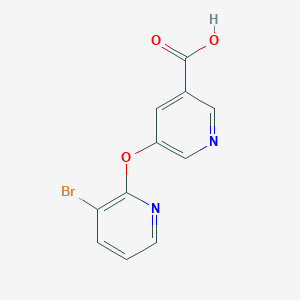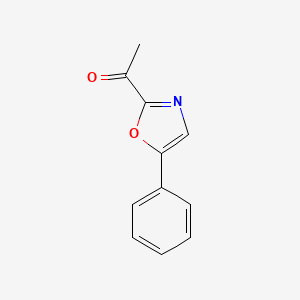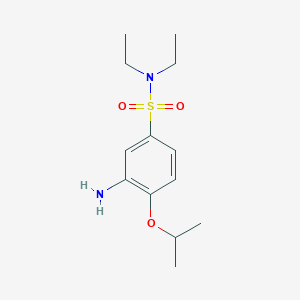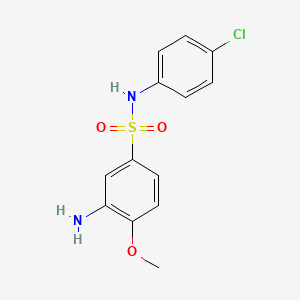
2-(3-Fluoro-4-methoxyphenyl)propanoic acid
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)propanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structural motifs are mentioned, which can provide insights into the chemistry of the compound . For instance, compounds with methoxyphenyl groups and fluoro-substituted phenyl rings are recurrent themes in the papers, indicating a general interest in the synthesis and properties of such molecules for various applications, including antimicrobial activity and sensing capabilities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including ring closures, propargylation, and click reactions. For example, the synthesis of 2-phenyl-1-indanone from a methoxyphenyl-propionic acid precursor involves acid-catalyzed ring closure . Similarly, the synthesis of triazole-substituted methoxyphenyl propanones from a fluoro-substituted phenyl ethanone precursor is achieved through propargylation followed by a click reaction . These methods suggest potential synthetic routes that could be adapted for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as NMR and mass spectrometry . Crystallographic analysis is also employed to determine the solid-state structure of a complex molecule, revealing dihedral angles and intermolecular hydrogen bonding that stabilize the structure . These techniques could be applied to determine the molecular structure of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid and to understand its conformational preferences.
Chemical Reactions Analysis
The related compounds exhibit reactivity that could shed light on the behavior of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid. For instance, the susceptibility of 2-phenyl-1-indanone to auto-oxidation indicates a potential for similar oxidative transformations in structurally related compounds . The reactivity of the methoxy and fluoro substituents in these molecules could influence the types of chemical reactions that 2-(3-Fluoro-4-methoxyphenyl)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined using various analytical techniques. For example, HPLC methods are developed for the analysis of new antiallergenic agents and their metabolites, which include methoxyphenyl and fluoro-substituted phenyl groups . The solubility, stability, and reactivity of these compounds are of interest, and similar analyses could be conducted for 2-(3-Fluoro-4-methoxyphenyl)propanoic acid to understand its behavior in biological systems or as a potential pharmaceutical agent.
Scientific Research Applications
Synthesis of Chiral Building Blocks
2-(3-Fluoro-4-methoxyphenyl)propanoic acid is used in the synthesis of various chiral compounds. Parsons et al. (2004) achieved the synthesis of benzyloxymethyl phenyl propionic acids, which are key chiral building blocks, using a TiCl4 mediated alkylation process. This method highlights the compound's role in creating stereochemically complex structures, essential in pharmaceutical and chemical synthesis (Parsons et al., 2004).
Electrochemical Hydrogenation
Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in methoxyphenyl propenoic acids, producing 3-(methoxyphenyl)propanoic acids. This approach is significant for chemical synthesis, offering a quantitative yield under specific conditions, and highlights the compound's potential in innovative chemical processing techniques (Korotaeva et al., 2011).
Fluorescent Probe Sensing Applications
Tanaka et al. (2001) developed fluorescent probes using 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is closely related to 2-(3-Fluoro-4-methoxyphenyl)propanoic acid. These probes are sensitive to pH changes and selective in sensing magnesium and zinc cations, demonstrating the compound's utility in sensing applications (Tanaka et al., 2001).
Safety Evaluation in Food Contact Materials
A scientific opinion by Andon et al. (2011) on a similar compound, 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], highlights its safe use in certain conditions in food contact materials. This emphasizes the importance of assessing the safety of such compounds in consumer-related applications (Andon et al., 2011).
Phytotoxic and Mutagenic Effects Assessment
Jităreanu et al. (2013) evaluated the phytotoxicity and genotoxicity of some cinnamic acid derivatives, including compounds similar to 2-(3-Fluoro-4-methoxyphenyl)propanoic acid. Their research provides insights into the environmental impact and potential risks associated with the use of these compounds (Jităreanu et al., 2013).
Fluorescence Quenching Studies
Research by Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the photophysical properties of related compounds. This study is crucial for understanding the fluorescence characteristics of these molecules, which can be applied in analytical and sensor technologies (Geethanjali et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid, also known as TUG-891, is the long chain free fatty acid (LCFA) receptor 4 (FFA4), previously known as G protein-coupled receptor 120 (GPR120) . FFA4 is a receptor that plays a crucial role in the regulation of energy metabolism, inflammation, and insulin sensitivity .
Mode of Action
TUG-891 interacts with its target, FFA4, by acting as a potent and selective agonist . It mimics the signaling properties of the LCFA α-linolenic acid at human FFA4 across various assay endpoints, including stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . Activation of human FFA4 by TUG-891 also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4 by TUG-891 affects several biochemical pathways. It stimulates glucagon-like peptide-1 secretion from enteroendocrine cells, enhances glucose uptake in 3T3-L1 adipocytes, and inhibits the release of proinflammatory mediators from RAW264.7 macrophages . These effects suggest that FFA4 activation could have therapeutic potential for conditions such as type 2 diabetes and obesity .
Result of Action
The molecular and cellular effects of TUG-891’s action include the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . These effects lead to changes in cell signaling that can have various downstream effects, including increased insulin sensitivity and reduced inflammation .
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDWIZPCJBXMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)propanoic acid | |
CAS RN |
79281-00-8 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)


![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)
![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)


